Product packaging for O-phenyl 1H-imidazole-1-carbothioate(Cat. No.:CAS No. 90842-16-3)

O-phenyl 1H-imidazole-1-carbothioate

Cat. No.: B12833225
CAS No.: 90842-16-3
M. Wt: 204.25 g/mol
InChI Key: KSEUJDGVAVFITI-UHFFFAOYSA-N
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Description

O-Phenyl 1H-imidazole-1-carbothioate is a chemical compound with the molecular formula C10H8N2OS and a molecular weight of 204.25 g/mol . Its structure features an imidazole ring, a five-membered heterocyclic moiety that is a fundamental building block in medicinal chemistry and is present in a wide range of biologically active molecules and approved therapeutics . As a research chemical, this compound is of significant interest in synthetic and medicinal chemistry. The imidazole core is known for its versatility, and derivatives are extensively investigated for various pharmacological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents, among others . Furthermore, related thiosemicarbazone derivatives have been explored in sophisticated drug discovery efforts, such as the search for acetylcholinesterase inhibitors for treating neurodegenerative conditions, highlighting the research potential of this chemical class . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material according to established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2OS B12833225 O-phenyl 1H-imidazole-1-carbothioate CAS No. 90842-16-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90842-16-3

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

O-phenyl imidazole-1-carbothioate

InChI

InChI=1S/C10H8N2OS/c14-10(12-7-6-11-8-12)13-9-4-2-1-3-5-9/h1-8H

InChI Key

KSEUJDGVAVFITI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=S)N2C=CN=C2

Origin of Product

United States

Strategies for Chemical Synthesis of O Phenyl 1h Imidazole 1 Carbothioate and Its Analogues

Direct Formation of the Carbothioate Linkage

The formation of the O-aryl carbothioate moiety is a critical step in the synthesis of the target compound. This transformation can be achieved through several thiocarbonylation approaches.

Utilization of Thiocarbonyldiimidazole Reagents in Thioesterification

1,1'-Thiocarbonyldiimidazole (TCDI) serves as a valuable and safer alternative to the highly toxic thiophosgene (B130339) for the synthesis of thiocarbamates and thioamides. wikipedia.org TCDI is a thiourea-containing compound with two imidazole (B134444) rings. wikipedia.org The imidazole groups in TCDI are readily displaced, facilitating its function as a thiocarbonylating agent. wikipedia.org The reaction of TCDI with nucleophiles like alcohols and amines leads to the formation of the corresponding thiocarbonyl derivatives. chemicalbook.com This reactivity is harnessed in the synthesis of O-aryl carbothioates, where a phenol (B47542) reacts with TCDI. The reaction proceeds through the displacement of one of the imidazole groups by the phenoxide ion, forming an O-phenyl thiocarbonylimidazole intermediate, which upon reaction with a second nucleophile (in the context of the target molecule, the imidazole nitrogen) would form the desired product. This reagent is also utilized in other significant organic transformations, such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation. wikipedia.org

Alternative Thiocarbonylation Approaches

Beyond the use of TCDI, other methods for introducing the thiocarbonyl group are available. One prominent alternative is the Riemschneider thiocarbamate synthesis, which converts alkyl or aryl thiocyanates into thiocarbamates under acidic conditions, followed by hydrolysis. wikipedia.org This method is particularly effective for secondary and tertiary alcohols but has limitations with ortho-substituted aromatic compounds and those sensitive to concentrated acid. wikipedia.org

Another powerful strategy involves the Newman-Kwart rearrangement, a thermal or metal-catalyzed intramolecular migration of an aryl group from the oxygen atom of an O-aryl thiocarbamate to the sulfur atom, yielding an S-aryl thiocarbamate. vu.nlresearchgate.net This rearrangement is a key step in the synthesis of thiophenols from phenols. vu.nlresearchgate.net The process typically involves the initial formation of an O-aryl thiocarbamate by reacting a phenol with a thiocarbamoyl chloride. researchgate.net While the thermal rearrangement often requires high temperatures, palladium-catalyzed versions of the Newman-Kwart rearrangement have been developed, allowing the reaction to proceed at significantly lower temperatures. organic-chemistry.org

Synthesis of the Imidazole Ring System

The imidazole core is a common scaffold in medicinal chemistry and can be constructed through various synthetic strategies.

Cyclocondensation Reactions from α-Halo Ketones and Formamide (B127407) Derivatives

A well-established method for the synthesis of imidazoles involves the cyclocondensation of α-halo ketones with formamide. This reaction, often carried out at elevated temperatures, provides a direct route to the imidazole ring. For instance, the reaction of an α-bromo ketone with formamide can lead to the formation of the corresponding imidazole derivative. chemicalbook.com

Approaches via Amidines and α-Halo Ketones

The condensation of amidines with α-halo ketones is a widely used and versatile method for the preparation of 2,4-disubstituted imidazoles. wikipedia.orgnih.gov This reaction typically proceeds by the addition of a solution of the α-bromo ketone to the amidine in a suitable solvent system, often a mixture of aqueous tetrahydrofuran (B95107) (THF) in the presence of a base like potassium bicarbonate. nih.gov This method has been shown to be scalable and often provides good to excellent yields of the desired imidazole products with high purity. nih.gov

Table 1: Synthesis of 2,4-Disubstituted Imidazoles from Amidines and α-Halo Ketones nih.gov
Amidineα-Halo KetoneProductYield (%)
Benzamidine2-Bromoacetophenone2,4-Diphenyl-1H-imidazole85
Acetamidine2-Bromo-1-phenylethanone2-Methyl-4-phenyl-1H-imidazole78
3-AmidinopyridineChloroacetone2-(Pyridin-3-yl)-4-methyl-1H-imidazole91

Multi-component Reactions for Imidazole Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a one-pot fashion. The Debus-Radziszewski imidazole synthesis is a classic example of an MCR, involving the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form the imidazole ring.

More contemporary MCRs provide access to a wide diversity of imidazole structures. For instance, a four-component cyclo-condensation of benzil, an aromatic aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can be used to synthesize 1,2,4,5-tetrasubstituted imidazoles. researchgate.net Another approach involves the reaction of amines, aldehydes, and isocyanides to produce highly substituted 2-imidazolines, which can subsequently be oxidized to the corresponding imidazoles. vu.nl The yields of these MCRs can vary depending on the specific substrates and reaction conditions employed.

Table 2: Examples of Multi-component Synthesis of Imidazoles
ReactantsCatalyst/ConditionsProductYield (%)Reference
Benzil, Benzaldehyde, Ammonium acetateGlacial Acetic Acid, Reflux2,4,5-Triphenyl-1H-imidazoleGood wikipedia.org
Ninhydrin, Primary alkylamine, Arylisothiocyanate, Acetylenic esterN-Formylmorpholine (solvent)Functionalized ImidazolesNot specified rsc.org
Azirine, Benzylamine, TolualdehydeSolvent, HeatTetrasubstituted ImidazoleModerate to Good researchgate.net

Strategies for Phenyl Moiety Incorporation

The introduction of the phenyl group, either onto the oxygen of the carbothioate or at other positions in related analogues, is a critical step. This can be achieved through advanced organic reactions such as cross-coupling for C-N bond formation or by using directing groups to achieve regioselective substitution on an existing aryl ring.

Cross-coupling reactions are powerful tools for forming carbon-nitrogen (C-N) bonds, directly connecting an imidazole ring to a phenyl group. These methods typically involve a transition metal catalyst, most commonly copper or palladium, to facilitate the reaction between an imidazole and an aryl partner.

One established approach is the Ullmann-type C-N cross-coupling reaction, which can be performed between aryl halides and imidazoles. researchgate.net Copper(I) iodide (CuI) is an effective catalyst for this transformation, often used in combination with a ligand like L-proline to promote the reaction between aryl bromides and imidazole. researchgate.net The use of ionic liquids such as [Bmim]BF4 can provide a convenient and recyclable medium for these coupling reactions. researchgate.net

More recently, nickel-catalyzed C-H arylation has emerged as an efficient method. nih.gov This strategy allows for the direct coupling of imidazoles with phenol derivatives, chloroarenes, or enol derivatives, avoiding the need for pre-functionalized starting materials. nih.gov For instance, a catalytic system of Ni(OTf)₂ with a phosphine (B1218219) ligand like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) in a tertiary alcohol solvent can effectively arylate the C2 position of the imidazole ring. nih.gov This direct C-H functionalization represents a more atom-economical approach to synthesizing N-arylimidazoles and C-arylated imidazoles. researchgate.netnih.gov

Catalyst SystemCoupling PartnersReaction TypeKey FeaturesReference
CuI / L-ProlineAryl Bromides + ImidazolesUllmann C-N CouplingEffective for N-arylation; can be run in ionic liquids. researchgate.net
Copper Terephthalate MOFArylboronic Acids + ImidazoleChan-Lam C-N CouplingLigand-free conditions; heterogeneous catalyst. researchgate.net
Ni(OTf)₂ / dcypeImidazoles + Phenol/Chloroarene DerivativesDirect C-H ArylationTargets the C2-position of imidazole; avoids pre-functionalization. nih.gov
Dual Nickel PhotocatalysisAryl Halides + Amines + CO₂C-O Bond FormationForms O-aryl carbamates under visible light and ambient CO₂ pressure. acs.org

Directed ortho metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The O-carbamate group, particularly the N,N-diethylcarbamate (OCONEt₂), is one of the most effective directed metalation groups (DMGs). nih.govacs.org This strategy is crucial for synthesizing ortho-substituted phenols and their derivatives, which are precursors or analogues of O-phenyl carbothioates.

The process involves treating an O-aryl carbamate (B1207046) with a strong organolithium base, such as n-butyllithium or sec-butyllithium. wikipedia.orgacs.org The heteroatoms of the carbamate group coordinate to the lithium, directing the deprotonation exclusively to the adjacent ortho position on the aryl ring, forming a lithiated intermediate. wikipedia.org This intermediate can then be trapped by a wide variety of electrophiles to install a substituent specifically at the ortho position. acs.org

This methodology provides a synthetic equivalent to the Fries rearrangement and offers a reliable route to ortho-substituted phenols after hydrolysis of the carbamate group. acs.org The strength of the O-carbamate as a DMG allows for the synthesis of contiguously substituted aromatic derivatives that are otherwise difficult to access. researchgate.net A systematic study of DMG-substituted aryl O-carbamates has established a hierarchy of directing group strength, confirming the utility of the carbamate for predictable regioselectivity. researchgate.net The DoM reaction has been applied to synthesize complex molecules, including halobenzo[b]furans from O-aryl carbamates, showcasing its versatility. mdpi.com

SubstrateReagentKey IntermediateOutcomeReference
O-Aryl N,N-diethylcarbamatesec-Butyllithium / TMEDAOrtho-lithiated O-aryl carbamateRegiospecific introduction of electrophiles at the ortho position. nih.govacs.org
DMG-substituted aryl O-carbamatesn-ButyllithiumLithiated species determined by DMG hierarchyPredictable regioselectivity for synthesizing polysubstituted aromatics. researchgate.net
O-halophenyl N,N-diethyl carbamatess-BuLi or LDAo-lithiated carbamateAccess to O-2-alkynylaryl carbamates for further transformations. mdpi.com

Synthetic Routes for Related Carbothioate and Imidazole Derivatives

The construction of the core structure and its analogues relies on robust methods for preparing key building blocks, including O-aryl carbamates, imidazole-derived thiosemicarbazones, and imidazole-based thioethers.

O-aryl carbamates are not only important for DMG strategies but are also key precursors and structural analogues of O-phenyl 1H-imidazole-1-carbothioate. A versatile and economical one-pot synthesis involves the in situ formation of N-substituted carbamoyl (B1232498) chlorides from amines, which then react with substituted phenols. organic-chemistry.orgthieme-connect.deresearchgate.net This method avoids the need to handle sensitive carbamoyl chloride intermediates directly and is adaptable to a wide range of phenols and amines. organic-chemistry.org

More modern approaches utilize carbon dioxide as a C1 source, replacing toxic reagents like phosgene. acs.org A dual nickel photocatalysis system enables the synthesis of O-aryl carbamates from aryl iodides or bromides, amines, and CO₂ at ambient pressure and under visible light. acs.org This highlights a greener and safer alternative to traditional methods. acs.org

Once formed, O-aryl carbamates can be transformed in various ways. As discussed, their primary use is in directed ortho metalation reactions. nih.govacs.org Additionally, they can undergo an anionic ortho-Fries rearrangement, where the carbamoyl group migrates from the oxygen to the ortho-carbon of the aromatic ring. acs.orgacs.org

Thiosemicarbazones derived from imidazole are valuable intermediates for synthesizing more complex heterocyclic systems. A general route to these compounds involves the condensation reaction between an imidazole-containing ketone and a thiosemicarbazide (B42300) derivative.

For example, carbothioamides, which share the thiourea (B124793) functional group with thiosemicarbazones, can be generated by reacting a furan (B31954) imidazolyl ketone with an N-arylthiosemicarbazide in ethanol (B145695) with a catalytic amount of acid. nih.gov The resulting imidazole-containing thiourea derivatives are versatile building blocks. They can react further with reagents like hydrazonyl chlorides or ethyl chloroacetate (B1199739) to produce fused heterocyclic systems such as 1,3-thiazole or thiazolidinone derivatives containing the imidazole scaffold. nih.gov Similarly, new series of heterocyclic compounds, including imidazole-5-ones, can be synthesized starting from thiosemicarbazide and an appropriate aldehyde or ketone. uobaghdad.edu.iq

Imidazole thioethers are another important class of analogues. These compounds can be prepared through the nucleophilic substitution reaction of a thiol-containing imidazole with an appropriate electrophile.

A notable example is the synthesis of thiopropargylated-imidazole, which serves as a key precursor for creating more complex molecules via "click chemistry". nih.govnih.gov This thioether is formed by reacting a thiol-substituted imidazole with propargyl bromide. The resulting alkyne-functionalized imidazole thioether can then undergo copper(I)-catalyzed cycloaddition reactions with various organic azides to yield a library of novel imidazole-1,2,3-triazole hybrids. nih.gov

Another strategy involves the Suzuki coupling to create thioether-substituted phenyl-imidazole derivatives. nih.gov These methods demonstrate the utility of the thioether linkage as a stable and versatile linker to connect the imidazole core to other functional groups or molecular scaffolds. nih.gov

Regioselective Synthesis Considerations in Imidazole Functionalization

The functionalization of the imidazole ring is a complex task as it possesses multiple reactive sites. The two nitrogen atoms (N-1 and N-3) are nucleophilic, while the carbon atoms (C-2, C-4, and C-5) can undergo electrophilic substitution or deprotonation followed by reaction with an electrophile. nih.gov The regiochemical outcome of a functionalization reaction is influenced by a delicate interplay of electronic and steric factors of the imidazole substrate, the nature of the electrophile, and the reaction conditions. nih.govacs.org

For the synthesis of this compound, the primary challenge lies in ensuring the selective introduction of the O-phenylcarbothioate group at the N-1 position. This requires careful consideration of the factors that govern N-acylation versus C-acylation, as well as the differentiation between the two nitrogen atoms in unsymmetrically substituted imidazoles.

Key Factors Influencing Regioselectivity:

Electronic Effects: The electron density at the different positions of the imidazole ring plays a crucial role. The C-5 position is generally the most electron-rich and therefore highly susceptible to electrophilic attack. nih.gov The C-2 position is the most acidic, making it a prime site for deprotonation followed by functionalization. nih.gov The two nitrogen atoms are basic and can be readily acylated or alkylated.

Steric Hindrance: The presence of substituents on the imidazole ring can sterically hinder the approach of a reagent to a particular position, thereby directing the functionalization to a less hindered site. This is a key consideration when aiming for selective functionalization of one nitrogen over the other in a substituted imidazole.

Protecting Groups: The use of protecting groups is a common strategy to block certain reactive sites and direct the functionalization to the desired position. For instance, the SEM (2-(trimethylsilyl)ethoxymethyl) group has been effectively used to direct arylation to specific carbon atoms of the imidazole ring. nih.gov

Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the regioselectivity of a reaction. These conditions can affect the tautomeric equilibrium of the imidazole ring and the reactivity of the electrophile. For example, in some reactions, lower temperatures may favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. libretexts.org

Kinetic vs. Thermodynamic Control:

In the context of imidazole functionalization, the concepts of kinetic and thermodynamic control are paramount. libretexts.org The kinetically controlled product is the one that is formed fastest, often at lower temperatures, due to a lower activation energy barrier. youtube.comkhanacademy.org Conversely, the thermodynamically controlled product is the most stable product and is typically favored at higher temperatures where the reaction is reversible, allowing for equilibration to the lowest energy state. youtube.comkhanacademy.orgyoutube.com

For the N-acylation of an unsymmetrical imidazole, the initial acylation might occur at the more accessible nitrogen (kinetic product). However, if the reaction is reversible, an acyl group migration could lead to the formation of the more stable N-acylated isomer (thermodynamic product).

Regioselective N-Functionalization:

The selective functionalization of one nitrogen atom over the other in an unsymmetrical imidazole is a significant hurdle. The regioselectivity of N-alkylation and N-acylation is often dependent on the substitution pattern of the imidazole ring. For instance, in the synthesis of 1,3-dialkylimidazolium salts, the initial N-alkylation of imidazole is followed by a second alkylation at the other nitrogen. researchgate.net

While specific literature on the regioselective synthesis of this compound is scarce, the principles of regioselective N-acylation provide a foundational understanding. The reaction would likely involve the treatment of imidazole with an O-phenyl chlorothioformate or a related thiocarbonylating agent. The regioselectivity would be dictated by the factors mentioned above.

Illustrative Examples of Regioselective Imidazole Functionalization:

To illustrate the principles of regioselective control, the following table summarizes examples of regioselective C-H alkenylation of imidazoles, which highlights how different conditions can direct functionalization to specific carbon atoms. While not a direct analog to N-thioacylation, it demonstrates the successful application of regioselective strategies in imidazole chemistry.

Imidazole SubstrateReagentCatalyst/ConditionsMajor ProductReference
N-AlkylimidazoleAlkenePd(OAc)₂, O₂C5-Alkenylated Imidazole elsevierpure.comnih.gov
C2-Substituted ImidazoleAlkenePd(OAc)₂, Cu(OAc)₂C5-Alkenylated Imidazole elsevierpure.comnih.gov

This table presents data on C-H alkenylation as a proxy for demonstrating regioselective control in imidazole functionalization, due to the limited direct literature on the target compound.

Advanced Structural Elucidation and Spectroscopic Analysis

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous solid-state structure of O-phenyl 1H-imidazole-1-carbothioate, revealing detailed information about its molecular geometry and how the molecules interact with each other in the crystal lattice.

A crystallographic analysis of this compound would yield a precise map of electron density, from which the exact positions of the atoms can be calculated. This allows for the accurate determination of all bond lengths and angles within the molecule. Key parameters that would be determined include:

The C-S and C-O bond lengths of the carbothioate group.

The C-N bond lengths within the imidazole (B134444) ring and the bond connecting it to the carbothioate moiety.

The bond lengths within the phenyl ring.

The bond angles around the central carbon of the carbothioate group, which would define its local geometry.

This data is fundamental for validating theoretical models and understanding the electronic effects of the substituent groups. For instance, analysis of bond lengths in the imidazole ring can provide insight into its aromaticity and electronic distribution.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal, known as the crystal packing. This is governed by a network of intermolecular interactions. In the case of this compound, one could expect to identify and analyze various weak interactions, such as:

C-H···N and C-H···O Hydrogen Bonds: Interactions between hydrogen atoms on the phenyl or imidazole rings and the nitrogen atoms of the imidazole ring or the oxygen atom of the carbothioate group of neighboring molecules.

π-π Stacking: Interactions between the aromatic phenyl and/or imidazole rings of adjacent molecules. The analysis would determine the geometry of this stacking (e.g., parallel-displaced or T-shaped) and the distance between the rings. mdpi.com

C-H···π Interactions: The interaction of C-H bonds with the electron-rich π systems of the aromatic rings.

Understanding these interactions is critical for explaining the solid-state properties of the compound, such as its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

For this compound, ¹H and ¹³C NMR spectra would provide a wealth of structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate its electronic environment. For example, the protons on the imidazole ring would appear in the aromatic region, as would the protons on the phenyl group. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal which protons are adjacent to one another, allowing for the mapping of the proton framework.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp² carbon of the C=S group. The thione carbon (C=S) is expected to appear at a characteristic downfield shift.

While specific spectral data for this compound is not available, analysis of related phenyl-imidazole structures provides a basis for expected chemical shifts. nih.gov

To unambiguously assign all proton and carbon signals and to probe through-space correlations, advanced 2D NMR techniques would be applied. These experiments are crucial, especially for complex molecules where 1D spectra may have overlapping signals. beilstein-journals.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of proton networks within the phenyl and imidazole rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity across quaternary (non-protonated) carbons and across heteroatoms, such as the connection between the imidazole and phenyl carbothioate fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. It would be particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and imidazole rings.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected peaks would include:

C=S (Thione) Stretch: A strong absorption band characteristic of the carbon-sulfur double bond. This peak is crucial for confirming the presence of the carbothioate group.

C-O (Ether) Stretch: An absorption band associated with the stretching of the C-O single bond of the O-phenyl group.

C=C and C=N Aromatic Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region corresponding to the stretching vibrations within the imidazole and phenyl rings.

C-H Aromatic Stretches: Absorption bands appearing above 3000 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the substituted phenyl ring would appear in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Analysis of the FT-IR spectrum provides a qualitative confirmation of the molecular structure synthesized. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound, with the chemical formula C₁₀H₈N₂OS, is 204.25 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

The molecular ion peak [M]⁺ would be expected at an m/z ratio corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the ester and thioamide bonds.

Expected Fragmentation Patterns:

Loss of the phenoxy group: Cleavage of the C-O bond could result in the formation of a phenoxy radical (C₆H₅O•) and an imidazolyl-1-thiocarbonyl cation [C₄H₃N₂CS]⁺.

Loss of the imidazole ring: Fragmentation could lead to the loss of the imidazole moiety, generating a phenyl carbothioate cation [C₆H₅OCS]⁺.

Formation of the phenyl cation: A prominent peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is anticipated due to the stability of this fragment.

Formation of the imidazole cation: A fragment corresponding to the imidazole cation [C₃H₃N₂]⁺ might also be observed.

A detailed analysis of the relative abundances of these and other fragment ions would provide a structural fingerprint of the molecule.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment IonProposed StructurePredicted m/z
[M]⁺[C₁₀H₈N₂OS]⁺204
[M - C₆H₅O]⁺[C₄H₃N₂CS]⁺111
[M - C₃H₃N₂]⁺[C₇H₅OS]⁺137
[C₆H₅]⁺Phenyl cation77
[C₃H₃N₂]⁺Imidazole cation67

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic (phenyl and imidazole) and thiocarbonyl chromophores.

Although a specific experimental UV-Vis spectrum for this compound is not documented in readily accessible literature, the absorption maxima (λmax) can be predicted by considering the electronic properties of its constituent parts. The phenyl ring and the imidazole ring are known to exhibit strong absorptions in the UV region. The presence of the thiocarbonyl group (C=S) is also expected to contribute to the spectrum, potentially leading to a complex pattern of overlapping bands.

The electronic transitions are influenced by the conjugation between the phenyl ring, the imidazole ring, and the carbothioate group. This extended conjugation is likely to cause a bathochromic (red) shift in the absorption maxima compared to the individual, unconjugated chromophores.

Expected Electronic Transitions:

π → π Transitions:* These high-energy transitions are associated with the aromatic π-systems of the phenyl and imidazole rings. They are expected to appear in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. These are typically observed as weaker absorption bands at longer wavelengths.

Interactive Data Table: Predicted UV-Vis Absorption Data

ChromophoreElectronic TransitionPredicted λmax Range (nm)
Phenyl Ringπ → π200-280
Imidazole Ringπ → π200-260
Thiocarbonyl (C=S)n → π300-400
Conjugated Systemπ → π and n → π*Shifts to longer wavelengths

It is important to note that the solvent used for spectroscopic analysis can significantly influence the position and intensity of the absorption bands due to solvent-solute interactions.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

DFT methods are employed to elucidate the electronic structure and, consequently, the chemical behavior of O-phenyl 1H-imidazole-1-carbothioate. These calculations are typically performed using a basis set such as 6-311++G(d,p) to ensure a reliable description of the electronic distribution.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

It is anticipated that the imidazole (B134444) and phenyl rings will not be coplanar due to steric hindrance. The rotational barrier around the C-N bond connecting the phenyl and imidazole rings, as well as the C-O and C-S bonds of the carbothioate linker, would be explored through conformational analysis. This would identify the global minimum energy conformer and other low-energy isomers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (Imidazole-Phenyl)1.40 - 1.45--
C=S1.60 - 1.65--
C-O1.35 - 1.40--
N-C-S-120 - 125-
O-C-N-110 - 115-
Phenyl-Imidazole--30 - 50

Note: This table is illustrative and contains expected ranges based on similar known structures. Actual values would be determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and imidazole rings, as well as the sulfur atom. The LUMO is likely to be distributed over the imidazole ring and the carbothioate group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability. irjweb.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide further insights into the molecule's reactivity profile.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

ParameterValue (eV)
EHOMO-6.0 to -7.0
ELUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)3.5 to 5.0
Electronegativity (χ)3.75 to 4.75
Chemical Hardness (η)1.75 to 2.5
Electrophilicity Index (ω)2.8 to 4.5

Note: This table is illustrative and contains expected ranges. Actual values would be determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms of the imidazole ring and the oxygen and sulfur atoms of the carbothioate group, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those attached to the rings, making them sites for potential nucleophilic interaction.

DFT calculations can predict various spectroscopic properties. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands. Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated and correlated with experimental data to confirm the molecular structure. The prediction of electronic transitions (UV-Vis spectra) can be achieved using Time-Dependent DFT (TD-DFT), which would provide information about the molecule's absorption properties. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines charge transfer between occupied (donor) and unoccupied (acceptor) orbitals, which can reveal hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would quantify the delocalization of electron density between the phenyl and imidazole rings and the carbothioate group, providing insight into the electronic communication within the molecule.

Thermodynamic Parameter Calculations

Computational methods can also be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. These calculations are valuable for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Table 3: Predicted Thermodynamic Parameters at 298.15 K (Illustrative)

ParameterValue
Enthalpy (kcal/mol)Value dependent on reference state
Entropy (cal/mol·K)Value dependent on molecular structure and vibrational frequencies
Gibbs Free Energy (kcal/mol)Calculated from enthalpy and entropy

Note: This table is illustrative. Actual values would be determined by frequency calculations following geometry optimization.

Molecular Docking and Ligand-Protein Interaction Simulations (Theoretical Binding Modes)

Computational modeling, particularly molecular docking and ligand-protein interaction simulations, serves as a powerful tool to predict and analyze the binding of small molecules like this compound to biological macromolecules. While specific docking studies for this compound were not prominently available in the reviewed literature, extensive research on structurally related phenyl-imidazole derivatives provides significant insights into their potential binding modes and interactions with various protein targets. These studies are crucial in rational drug design and understanding molecular recognition processes.

The general approach involves docking the ligand into the active or allosteric site of a target protein to predict its preferred binding orientation and affinity. The stability and nature of the interactions are then further analyzed through simulations. For instance, studies on phenyl-imidazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO) have demonstrated the importance of specific molecular interactions. nih.gov

In a typical docking study, the phenyl-imidazole core can engage in various types of interactions within a protein's binding pocket. The imidazole ring, with its nitrogen atoms, is capable of forming hydrogen bonds with amino acid residues such as serine. nih.gov The phenyl group can participate in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine. nih.gov

For example, in the development of 4-phenyl-imidazole (4-PI) derivatives as IDO inhibitors, computational docking was instrumental in guiding the design of more potent analogs. nih.gov These studies explored interactions at the active site entrance, within the interior of the active site, and with the heme iron. It was found that substitutions on the phenyl ring could modulate binding affinity through specific interactions with residues like Cys129 and Ser167. nih.gov Interestingly, electronic effects of these substitutions on the imidazole nitrogen's charge were found to be less significant than the specific protein-ligand interactions in determining binding affinity. nih.gov

Similarly, docking studies of other imidazole derivatives have been conducted against targets such as APO-liver alcohol dehydrogenase and ABL1 kinase. researchgate.netnih.gov These investigations help in understanding the structure-activity relationships and in identifying key residues for binding.

The table below summarizes representative findings from molecular docking studies on related phenyl-imidazole compounds, illustrating the types of interactions and protein targets investigated.

Compound ClassProtein TargetKey Interacting ResiduesType of InteractionsReference
4-Phenyl-imidazole derivativesIndoleamine 2,3-dioxygenase (IDO)Cys129, Ser167, Phe164, Leu234Hydrogen bonding, Hydrophobic interactions, π-π stacking nih.gov
2-chloro-4,5-dimethyl-1-phenyl-1H-imidazoleAPO-liver alcohol dehydrogenaseNot specifiedNot specified researchgate.net
Imidazole-based N-phenylbenzamide derivativesABL1 KinaseNot specifiedNot specified nih.gov
2-phenyl-1H-benzo[d]imidazole derivativesα-glucosidaseNot specifiedAllosteric binding nih.gov

These examples underscore the utility of molecular docking in predicting the binding behavior of compounds structurally similar to this compound. Such theoretical investigations are pivotal for hypothesis-driven drug discovery and for elucidating the molecular basis of a compound's biological activity.

Quantum Chemical Calculations of pKa Values for Imidazole Moiety

The acid dissociation constant (pKa) is a fundamental physicochemical property that governs the ionization state of a molecule at a given pH. For molecules containing an imidazole moiety, such as this compound, the pKa of the imidazole ring is critical as it influences its solubility, membrane permeability, and its ability to interact with biological targets, particularly through hydrogen bonding and electrostatic interactions.

The theoretical determination of pKa typically involves calculating the change in Gibbs free energy (ΔG) for the deprotonation reaction in a solvent, usually water. This is often achieved using a thermodynamic cycle that breaks down the process into gas-phase deprotonation energy and the solvation free energies of the protonated and deprotonated species.

Various levels of theory and basis sets can be employed for these calculations, with Density Functional Theory (DFT) being a popular choice due to its balance of accuracy and computational cost. The inclusion of a solvent model, either implicit (continuum models like PCM) or explicit (including individual solvent molecules), is crucial for obtaining accurate pKa predictions.

For the imidazole moiety in this compound, the pKa would be influenced by the electronic effects of the O-phenyl carbothioate substituent attached to one of the nitrogen atoms. This substituent can alter the electron density on the other nitrogen atom of the imidazole ring, thereby affecting its basicity and the pKa of its conjugate acid.

Although a precise calculated value for this compound is not reported here, computational studies on related imidazole-containing compounds have demonstrated the utility of these methods in predicting pKa values that are in good agreement with experimental data. Such calculations would be a valuable step in a comprehensive physicochemical characterization of this compound.

Chemical Reactivity and Transformation Pathways

Reactions Involving the Carbothioate Moiety

The carbothioate group in O-phenyl 1H-imidazole-1-carbothioate is a key center for chemical reactivity, primarily functioning as an acylating agent. The presence of the imidazole (B134444) ring as a leaving group and the nature of the thioester linkage govern its transformation pathways.

Nucleophilic Acyl Substitution Reactions at the Carbothioate Carbon

The carbothioate carbon in this compound is electrophilic and susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution. N-acylimidazoles, in general, are recognized as effective acylating agents due to their moderate reactivity and the stability of the resulting imidazole anion. researchgate.netnih.gov

Hydrolysis and Alcoholysis: The thioester linkage can be cleaved by water (hydrolysis) or alcohols (alcoholysis). The hydrolysis of S-aryl thioesters has been investigated, with kinetic data indicating that the reaction can proceed through different pathways, including a dissociative E1cB mechanism or an associative mechanism, depending on the pH and the substituents on the aryl group. researchgate.netacs.org The hydrolysis of S-ethyl trifluorothioacetate is significantly slower than that of its oxygen-ester analog, p-nitrophenyl trifluoroacetate, highlighting the influence of the leaving group. mdpi.com For this compound, hydrolysis under basic conditions would be expected to yield phenolate, imidazole, and thiocarbonate decomposition products. Alcoholysis would similarly yield the corresponding O-alkyl carbothioate.

Table 1: Representative Nucleophilic Acyl Substitution Reactions

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary AmineThioamideAprotic solvent, room temperature or gentle heating
Water (Hydrolysis)Phenol (B47542), ImidazoleAqueous base or acid
Alcohol (Alcoholysis)O-Alkyl CarbothioateCorresponding alcohol, often with a catalyst

Thiol-Mediated Transformations

The thioester functionality can undergo transformations mediated by other thiol-containing compounds. Thiol-disulfide exchange and transthioesterification are key reactions in this category.

Thiol-thioester exchange is a process where an external thiol attacks the thioester, leading to the displacement of the original thiol group. nih.govresearchgate.net This reaction is typically reversible and can be driven to completion by using an excess of the attacking thiol. researchgate.net The rate of thiol-thioester exchange can be significantly faster than hydrolysis under certain conditions, making it a synthetically useful transformation. nih.govresearchgate.net For this compound, reaction with a different thiol (R'-SH) would lead to the formation of a new thioester (R'-S-C(O)-Imidazole) and thiophenol.

The mechanism of thiol-disulfide exchange generally involves a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.govresearchgate.netrsc.org While the target molecule is a thioester, analogous principles of nucleophilic attack by a thiol on the electrophilic carbothioate carbon would apply.

Cleavage and Derivatization of the Thioester Linkage

The thioester bond in this compound can be cleaved under various conditions to allow for derivatization. Besides the nucleophilic substitutions mentioned above, specific reagents can be employed for this purpose. For instance, thioesters can be cleaved by hydroxylamine, a reaction that can be used to differentiate them from disulfides. nih.gov

Derivatization can also be achieved through reactions that target the sulfur atom. For example, thioesters can be converted to their corresponding esters in related reactions. nih.gov Furthermore, the synthesis of diverse thiol esters from N-acylbenzotriazoles with disulfides has been reported, suggesting that the N-acylimidazole moiety could be a suitable platform for similar transformations. researchgate.net

Reactivity of the Imidazole Ring System

The imidazole ring in this compound is an aromatic heterocycle, and its reactivity is influenced by the electron-withdrawing nature of the N-carbothioate group. This group generally deactivates the ring towards electrophilic attack and can influence the regioselectivity of substitution reactions.

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

Electrophilic Substitution: Imidazole itself is susceptible to electrophilic attack, with substitution typically occurring at the C4 or C5 positions. uobabylon.edu.iq Common electrophilic aromatic substitution reactions include halogenation and nitration. uobabylon.edu.iqmasterorganicchemistry.com For N-acylimidazoles, the acyl group significantly deactivates the ring, making electrophilic substitution more challenging.

Halogenation: The halogenation of alkenes and aromatic compounds is a well-established transformation. youtube.comwordpress.comlumenlearning.comlibretexts.orgmasterorganicchemistry.com For imidazoles, bromination can be achieved using bromine in chloroform. uobabylon.edu.iq However, the presence of the deactivating N-carbothioate group in the target molecule would likely require harsher conditions or more potent halogenating agents.

Nitration: Nitration of imidazoles can be achieved with nitric acid in sulfuric acid. uobabylon.edu.iq The nitration of N-substituted imidazoles to produce 2-nitroimidazoles has been a subject of study, often requiring specific conditions to achieve selectivity and avoid low yields associated with highly acidic environments. acs.orgrsc.org The electron-withdrawing nature of the carbothioate group would be expected to direct nitration to specific positions on the imidazole ring, although specific studies on the target molecule are lacking.

Nucleophilic Substitution: Nucleophilic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups.

Metal-Catalyzed Coupling Reactions for Imidazole Functionalization

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including imidazoles. youtube.com

Nickel-Catalyzed Reactions: Nickel catalysis has been successfully employed for the C-H arylation and alkenylation of imidazoles with phenol and enol derivatives. nih.govrsc.orgresearchgate.net These methods offer a direct way to form C-C bonds at the C2 position of the imidazole ring. While these studies have focused on N-alkyl or N-aryl imidazoles, the principles could potentially be adapted for N-acylimidazoles like this compound. The choice of ligand and solvent is crucial for the success of these reactions. nih.govresearchgate.net

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used in organic synthesis. youtube.com Palladium-catalyzed direct C-5 arylation of imidazoles has been reported, highlighting the potential for selective functionalization. nih.gov The application of these methods to N-acylimidazoles could provide a route to a variety of functionalized derivatives. For example, palladium-catalyzed coupling of aryl bromides with acyl anion equivalents has been developed for the synthesis of aryl ketones. scilit.com

Acid-Base Properties and Protonation States

The acid-base properties of this compound are primarily dictated by the imidazole ring. The nitrogen at the 3-position (the imine nitrogen) of the imidazole ring is the most basic site and is susceptible to protonation. In gaseous phase studies, imidazole is predicted to be protonated exclusively at the N-3 imine nitrogen, forming a stable aromatic cation. nih.gov The proton affinities for imidazole have been calculated as 941, 804, 791, 791, and 724 kJ mol⁻¹ for the N-3, C-4, C-2, C-5, and N-1 positions, respectively, further supporting N-3 as the primary protonation site. nih.gov

The presence of the N-acyl group, in this case, the carbothioate group, influences the basicity of the imidazole ring. N-acylimidazoles are known to be less basic than imidazole itself. The pKa of the conjugate acid of N-acylimidazoles is approximately 4, a significant decrease from the pKa of the imidazolium (B1220033) ion (pKa ≈ 7). researchgate.net This reduced basicity is attributed to the electron-withdrawing nature of the acyl group. The hydrolysis rates of N-acylimidazoles are pH-dependent, with apparent hydronium ion-catalyzed hydrolysis being significantly slower for N-acylbenzimidazoles (pKa of conjugate acid ~2) compared to N-acylimidazoles. researchgate.net

The carbothioate group (-(C=S)-) is generally considered to be more electron-withdrawing than a simple carbonyl group (-(C=O)-), which would further decrease the basicity of the imidazole ring in this compound compared to its oxygen analog, O-phenyl 1H-imidazole-1-carboxylate.

Compound/Functional Group pKa of Conjugate Acid (approx.) Primary Protonation Site
Imidazole7N-3
N-Acylimidazole4 researchgate.netN-3 nih.gov
N-Acylbenzimidazole2 researchgate.netN-3

Reactivity of the Phenyl Substituent

The O-phenyl group of this compound is a key site for chemical transformations, particularly aromatic substitution reactions. The oxygen atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, while the carbothioate group exerts an electron-withdrawing inductive effect.

Aromatic Substitution Reactions on the Phenyl Ring

The oxygen atom directly attached to the phenyl ring in this compound acts as an ortho, para-directing group in electrophilic aromatic substitution reactions. wikipedia.org This is due to the resonance stabilization of the arenium ion intermediate when the electrophile attacks at the ortho or para positions. The lone pairs on the oxygen can be delocalized into the ring, stabilizing the positive charge. libretexts.org

Directed Ortho-Metalation and Subsequent Functionalization

A significant transformation pathway for this compound involves directed ortho-metalation (DoM). This reaction utilizes a directed metalation group (DMG) to guide the deprotonation of an aromatic ring at the position ortho to the DMG by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.org

The O-carbamate group (-OCONR₂) is recognized as one of the most powerful DMGs in synthetic chemistry. nih.govunilag.edu.ng It effectively directs the lithiation to the ortho position of the aryl ring. acs.orgnih.gov The related O-thiocarbamate group (-OCSNR₂) also functions as a DMG, but its directing ability is considerably weaker than that of the O-carbamate group. nih.gov Intramolecular competition experiments have shown that a methoxy (B1213986) group can outcompete an O-thiocarbamate group in directing lithiation. nih.gov

Given the structural similarity, the this compound is expected to undergo directed ortho-metalation. The carbothioate moiety, specifically the carbonyl sulfur and the imidazole nitrogens, can coordinate with the lithium atom of the organolithium base, facilitating deprotonation at the ortho-carbon of the phenyl ring. The resulting ortho-lithiated species can then react with a variety of electrophiles, providing a powerful method for the synthesis of ortho-substituted phenols after cleavage of the carbothioate group.

The general hierarchy of directing ability for some common DMGs is as follows:

Directed Metalation Group (DMG) Relative Directing Power
-OCONEt₂ (O-Carbamate)Very Strong nih.govunilag.edu.ng
-CONEt₂ (Amide)Strong uwindsor.ca
-OMe (Methoxy)Moderate nih.gov
-OCSNEt₂ (O-Thiocarbamate)Weaker than -OMe nih.gov

This powerful synthetic strategy allows for the regioselective functionalization of the phenyl ring, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution methods. The subsequent functionalization can lead to a diverse array of polysubstituted aromatic compounds.

Exploration of Structural Analogues and Derivatives

Modification of the Phenyl Moiety

The phenyl group in O-phenyl 1H-imidazole-1-carbothioate is a key structural component that can be modified by introducing various substituents onto the aromatic ring or by replacing the entire ring with a bioisostere.

The introduction of substituents on the phenyl ring of imidazole-based compounds is a common strategy to modulate their physicochemical properties and biological activity. Research has shown that the nature, position, and number of substituents can significantly influence the antifungal potency of these derivatives.

In a study on di- and tri-substituted imidazoles, compounds bearing electron-withdrawing groups like a nitro group (NO2) and electron-donating groups such as a methoxy (B1213986) group (OCH3) on the phenyl rings were synthesized and evaluated for their antifungal activity. nih.gov For instance, 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole and 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole were identified as potent antifungal agents against several fungal strains. nih.gov Another study on imidazole-chalcones revealed that the presence of a 4-bromophenyl or 4-chlorophenyl group at the 4-position of the phenyl moiety attached to the imidazole (B134444) ring resulted in significant anticandidal activity. mdpi.com Specifically, compound 3c with a 4-bromophenyl substituent showed comparable antifungal activity to ketoconazole (B1673606) against all tested Candida species. mdpi.com

The position of the substituent on the phenyl ring is also crucial. For example, in a series of (E)-1-(1-(4-halophenyl)-3-(1H-imidazol-1-yl)allylidene)-2-(substituted phenyl)hydrazines, derivatives with a halogen (fluoro, chloro, or bromo) at the para-position of the phenyl ring attached to the dienone motif showed promising broad-spectrum antifungal activities. nih.gov This highlights the importance of the electronic and steric properties of the substituents in the interaction with biological targets.

Interactive Table: Antifungal Activity of Phenyl-Substituted Imidazole Derivatives

Compound Substituents on Phenyl Rings Fungal Strain MIC (µg/mL) Reference
2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole 4-NO₂, 4-OCH₃ A. fumigatus, C. albicans, T. mentagrophytes, M. audouinii 12.5 nih.gov
2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole 4-OCH₃, 4-OCH₃ A. fumigatus, C. albicans, T. mentagrophytes, M. audouinii 12.5 nih.gov
Imidazole-chalcone 3c 4-Br C. albicans, C. glabrata, C. krusei, C. parapsilosis 1.56, 0.78, 0.78, 0.78 mdpi.com
Imidazole-chalcone 3d 4-Cl C. glabrata 0.78 mdpi.com
Imidazole derivative 31 4-F on phenyl of dienone C. albicans, C. krusei, C. tropicalis, C. glabrata, C. parapsilosis 2, 1, 2, 1, 1 nih.gov

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the pharmacological and physicochemical properties of a lead compound by substituting a chemical group with another that has similar steric and electronic features. cambridgemedchemconsulting.com The phenyl ring, while a common scaffold, can sometimes contribute to poor metabolic stability or solubility. researchgate.net Therefore, its replacement with other cyclic or acyclic moieties can be beneficial.

Common bioisosteres for a para-substituted phenyl ring include other aromatic systems like pyridine (B92270) and thiophene, as well as saturated and strained ring systems. For instance, the 2-oxabicyclo[2.2.2]octane scaffold has been proposed as a saturated bioisostere of the para-substituted phenyl ring, showing improvements in physicochemical properties such as solubility and metabolic stability in human liver microsomes when incorporated into the anticancer drug Imatinib. researchgate.net

In the context of antifungal agents, replacing the phenyl ring with other heterocyclic rings has been explored. For example, the replacement of a phenyl ring with a pyridine ring can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with the target enzyme, such as lanosterol (B1674476) 14α-demethylase. acs.org Non-classical bioisosteres like cubane (B1203433) and bicyclo[1.1.1]pentane (BCP) have also been investigated as phenyl mimics. In a series of antimalarials, a BCP analogue was found to be equipotent to its parent phenyl compound but with significantly improved metabolic properties.

While direct bioisosteric replacement on the this compound scaffold is not extensively reported, the principles from related fields suggest that replacing the phenyl group with moieties like pyridyl, thienyl, or even saturated scaffolds like bicyclo[1.1.1]pentane could lead to derivatives with improved drug-like properties.

Variation of the Imidazole Ring Substitution Pattern

Modifications to the imidazole ring itself, either by introducing substituents at different positions or by fusing it with other ring systems, can significantly impact the molecule's biological profile.

The synthesis of substituted 1H-imidazoles can be achieved through various methods. A common approach is the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). nih.gov For instance, 2,4,5-triphenyl-1H-imidazole (lophine) can be synthesized from benzil, benzaldehyde, and ammonium (B1175870) acetate (B1210297) in acetic acid. irjmets.comscispace.com This method allows for the introduction of various substituents on the imidazole ring by using different starting materials.

Modern synthetic methods often employ multicomponent reactions, which allow for the efficient construction of highly substituted imidazoles in a single step. researchgate.net For example, 1,2,4,5-tetrasubstituted imidazoles have been synthesized via a four-component cyclocondensation of benzil, an amine, an aromatic aldehyde, and ammonium acetate, sometimes using catalysts like ionic liquids to promote the reaction under green conditions. researchgate.net

The characterization of these synthesized imidazole derivatives is typically performed using a combination of spectroscopic techniques. Fourier-transform infrared (FTIR) spectroscopy is used to identify characteristic functional groups. nih.gov Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the number and environment of protons and carbon atoms. nih.gov Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. scirp.org For crystalline compounds, X-ray crystallography can provide definitive structural elucidation. iucr.org

Fusing the imidazole ring with other heterocyclic or carbocyclic systems creates rigid, planar structures with distinct electronic and steric properties, often leading to enhanced biological activity. A variety of fused imidazole systems have been synthesized and evaluated for their antimicrobial properties.

For example, imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole analogues have been synthesized and shown to possess potent antifungal activity, particularly against Candida albicans. nih.gov One of the most active compounds from this series, N-((4-(2-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, exhibited a minimum inhibitory concentration (MIC) significantly lower than the standard drug fluconazole. nih.gov

Another class of fused imidazoles, 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts, has also been investigated. These compounds demonstrated a broad spectrum of antibacterial and antifungal activity. nih.gov Similarly, imidazo[4,5-c] and [4,5-b]pyridine derivatives have been synthesized, with some regioisomers showing promising activity against Candida species with MIC values as low as 4-8 µg/mL. nih.gov The development of fused systems like phenanthro[9,10-d]imidazoles and imidazo[4,5-f] nih.govnih.govphenanthrolines has also been reported, showing potent growth inhibitory activity against various cancer cell lines. nih.gov

Interactive Table: Antifungal Activity of Fused Imidazole Derivatives

Compound Class Specific Compound Example Fungal Strain MIC (µg/mL) Reference
Imidazo[2,1-b] nih.govresearchgate.netmdpi.comthiadiazole Compound 21a C. albicans 0.16 nih.gov
Imidazo[4,5-c]pyridine Compound 2g C. albicans, C. parapsilosis 8 nih.gov
Imidazo[4,5-c]pyridine Compound 4a C. albicans, C. parapsilosis 4 nih.gov
Imidazo[4,5-b]pyridine Compound 4b C. albicans, C. parapsilosis 4 nih.gov

Alteration of the Carbothioate Linkage

The carbothioate linker (-O-C(=S)-) in this compound is a critical component that connects the phenyl and imidazole moieties. Altering this linkage can influence the molecule's stability, reactivity, and interaction with biological targets.

One approach is to replace the carbothioate with a carbothioamide linkage. A series of N-acyl-1H-imidazole-1-carbothioamides were synthesized by reacting acyl isothiocyanates with imidazole. researchgate.net These compounds, which feature a nitrogen atom in place of the oxygen of the carbothioate, were evaluated for their biological activities and showed moderate antibacterial and antifungal potential. researchgate.net For example, some derivatives displayed notable zones of inhibition against Fusarium solani and Aspergillus niger. researchgate.net

Another modification involves the synthesis of imidazole-1-carboxamides. For instance, N-cyano-1H-imidazole-4-carboxamide derivatives have been prepared and shown to exhibit selective antifungal activity against Rhizoctonia solani. nih.gov While the substitution pattern on the imidazole ring is different from the parent compound, this demonstrates that the carboxamide linkage is a viable alternative to the carbothioate.

Furthermore, the synthesis of imidazole thioacetanilides has been reported as a strategy to develop novel non-nucleoside HIV-1 reverse transcriptase inhibitors, indicating that more complex alterations of the linker can lead to diverse biological activities. sigmaaldrich.com The replacement of the carbothioate with a carbamate (B1207046) linker has also been explored in the design of imidazole-based aromatase inhibitors, showcasing the versatility of modifying this connecting group. scirp.org

Synthesis of Related Thio-substituted Derivatives

While specific literature on the synthesis of thio-substituted derivatives of this compound is not extensively detailed, general synthetic routes for related structures provide a blueprint for potential derivatization. The synthesis of N-acyl-1H-imidazole-1-carbothioamide derivatives, for instance, has been achieved through a one-pot reaction involving the in-situ formation of an acyl isothiocyanate from an acyl chloride and potassium thiocyanate, which then reacts with imidazole. researchgate.net A similar strategy could be envisioned for this compound derivatives, where substituted phenols would be the starting material.

Another relevant synthetic approach is the synthesis of 5-aryl-1-arylideneamino-1H-imidazole-2(3H)-thiones, which involves the reaction of thiosemicarbazone derivatives with substituted phenacyl bromides. nih.gov This highlights the versatility of imidazole chemistry in incorporating various thio-moieties.

Furthermore, the synthesis of thiocarbamates can be achieved through various modern methodologies. A recently developed sustainable approach allows for the direct transformation of Boc-protected amines into thiocarbamates using lithium tert-butoxide, avoiding hazardous reagents. rsc.org This method's applicability to a wide range of thiols suggests its potential for creating diverse thio-substituted derivatives of the target compound. rsc.org

General synthetic strategies for imidazole derivatives often involve multi-step sequences, including cyclization and functional group interconversion. uobasrah.edu.iqnih.govnih.gov For example, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters proceeds via a cycloaddition reaction between an ethyl isocyanoacetate and an imidoyl chloride. nih.gov Subsequent modifications can be made to the ester group. These established methods for imidazole functionalization could be adapted to introduce thio-substituents at various positions on the imidazole ring or the phenyl group of this compound.

Table 1: Potential Synthetic Strategies for Thio-substituted Derivatives

Strategy Description Potential Application
Acyl Isothiocyanate Reaction In-situ generation of an acyl isothiocyanate followed by reaction with a nucleophile. Synthesis of N-substituted imidazole-1-carbothioamides.
Thiosemicarbazone Cyclization Reaction of thiosemicarbazones with α-haloketones. Formation of imidazole-2-thiones.
Boc-Amine to Thiocarbamate Conversion Direct conversion using a strong base. Introduction of various thio-substituents.

Comparison with Analogous Carboxylate and Carbamide Structures

The replacement of the thiocarbamate group in this compound with its corresponding carboxylate (ester) or carbamide (urea) analogues is a classic bioisosteric substitution strategy in drug design. These functional groups, while structurally similar, possess distinct physicochemical properties that can significantly impact a molecule's biological activity and pharmacokinetic profile.

Physicochemical Properties:

The carbamate moiety is known for its chemical stability and its ability to increase permeability across cellular membranes. acs.org It exhibits amide resonance, which influences its conformational properties. acs.org Ureas are also stable and are frequently used to form key interactions with biological targets. acs.org Thiocarbamates, the sulfur analogues of carbamates, generally exhibit increased lipophilicity compared to their oxygen counterparts. This can affect membrane permeability and protein binding. The presence of the sulfur atom also alters the electronic properties and hydrogen bonding capabilities of the functional group.

Biological Implications:

In a study on organogelators, it was observed that ureas formed more extensive hydrogen-bonding networks compared to carbamates, leading to different self-assembly properties. mdpi.com This highlights the structural differences that can arise from this seemingly minor atomic substitution.

Table 2: Comparison of Carbothioate, Carboxylate, and Carbamide Analogues

Feature This compound O-phenyl 1H-imidazole-1-carboxylate N-phenyl-N'-(1H-imidazol-1-yl)urea
Functional Group Thiocarbamate (O-C=S) Carbamate (O-C=O) Urea (N-C=O)
Lipophilicity Generally higher Moderate Variable
Hydrogen Bonding Acceptor (S, N) Acceptor (O, N) Donor (NH) and Acceptor (O, N)
Metabolic Stability Can be susceptible to oxidation Hydrolysis can be a key metabolic pathway acs.org Generally stable acs.org

| Conformational Flexibility | Influenced by the C=S bond | Influenced by amide resonance acs.org | Defined hydrogen bonding vectors acs.org |

Scaffold Hopping and Mimicry based on this compound Structure

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original's biological activity. dundee.ac.ukresearchgate.netnih.gov This approach is often employed to overcome issues with pharmacokinetics, toxicity, or to explore new intellectual property space. dundee.ac.uk

Another strategy could involve maintaining the imidazole core but altering its substitution pattern or fusing it with another ring system to create a novel bicyclic or tricyclic scaffold. researchgate.net This "ring-fusion" strategy can rigidify the molecule, which can be beneficial for binding affinity.

Bioisosteric replacement is a related concept that focuses on substituting a part of the molecule with a group that has similar physical or chemical properties. nih.gov For the phenyl group of this compound, non-classical phenyl bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane could be considered. nih.gov These three-dimensional scaffolds can mimic the spatial orientation of a phenyl ring while offering improved metabolic properties and novel structural features. nih.gov

Table 3: Conceptual Scaffold Hopping Strategies

Original Scaffold Hopped Scaffold Rationale
1H-imidazole 1,2,3-Triazole Alteration of hydrogen bonding and electronic properties.
1H-imidazole Pyridine Introduction of a six-membered aromatic heterocycle to modify geometry and basicity. nih.gov
Phenyl Bicyclo[1.1.1]pentane Mimic phenyl group's spatial arrangement with improved metabolic profile. nih.gov

Medicinal Chemistry and Biological Target Interaction Studies Pre Clinical Focus

Imidazole (B134444) and Carbothioate Moieties as Pharmacophores

The imidazole and carbothioate components of the title compound are recognized as important pharmacophores, each contributing to potential biological activity. The imidazole ring, an electron-rich heterocycle with two nitrogen atoms, can readily interact with various enzymes and receptors. nih.govmdpi.com This versatility has made it a core scaffold in numerous therapeutic agents. nih.govspringerprofessional.de The carbamate (B1207046) group, a related structure to carbothioate, is also a key motif in many approved drugs and is often designed to interact specifically with biological targets. nih.gov

The imidazole nucleus is a fundamental component of many significant biological molecules, including the amino acid histidine, and is present in numerous FDA-approved drugs. nih.govchemijournal.com Derivatives of imidazole exhibit a wide spectrum of pharmacological activities, which have been extensively reviewed. springerprofessional.deijpsjournal.comresearchgate.net These activities include:

Antimicrobial and Antifungal: Imidazole derivatives are well-established antimicrobial agents. ijpsjournal.compharmacophorejournal.com For instance, metronidazole (B1676534) is a key drug for treating infections caused by anaerobic bacteria and protozoa. pharmacophorejournal.com The antifungal activity of this class is also prominent, with many imidazole-based drugs functioning by inhibiting the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes. jst.go.jp Compounds like clotrimazole, miconazole (B906), and ketoconazole (B1673606) are widely used antifungal agents. nih.govnih.gov

Anti-inflammatory: Certain imidazole derivatives have demonstrated significant anti-inflammatory properties. ijpsjournal.comresearchgate.net For example, a study on 2-substituted-4,5-diphenyl-1H-imidazoles showed notable anti-inflammatory effects in a carrageenan-induced paw edema model. ijpsjournal.com

Anticancer: The imidazole scaffold is being actively explored for the development of novel anticancer agents. nih.govnih.gov These derivatives can act through various mechanisms, and some, like methotrexate (B535133) (which contains an imidazole-like ring), are established in cancer chemotherapy. nih.gov

Antiprotozoal: The efficacy of imidazole derivatives against protozoal diseases is well-documented. pharmacophorejournal.com Megazol, an imidazole-containing compound, has shown trypanocidal activity, and metronidazole is effective against several protozoal infections. pharmacophorejournal.com

Table 1: Biological Activities of Imidazole Derivatives

Biological Activity Example Compounds/Derivatives Mechanism of Action/Note
Antimicrobial Metronidazole, Nitrosoimidazole, 1-vinyl imidazole Bactericidal, Fungicidal. pharmacophorejournal.com May involve disruption of cell wall or protein synthesis. mdpi.com
Antifungal Clotrimazole, Miconazole, Ketoconazole Inhibition of ergosterol biosynthesis. jst.go.jpnih.gov
Anti-inflammatory 2-substituted-4,5-diphenyl-1H-imidazoles Demonstrated in animal models of inflammation. ijpsjournal.com
Anticancer Methotrexate Acts as an antimetabolite. nih.gov
Antiprotozoal Megazol, Metronidazole Effective against various protozoal diseases. pharmacophorejournal.com

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of imidazole-based compounds. These studies reveal how chemical modifications to the imidazole core and its substituents influence biological activity. nih.govresearchgate.net

Pharmacophoric analysis indicates that the role of the imidazole ring can change based on its substitution pattern. It can function as an aromatic ring or a hydrophobic center. scilit.com For instance, substitution with a benzene (B151609) ring can confer hydrogen bond donor properties, while adding a hydrophobic ring and a long aliphatic chain can lead to anti-inflammatory and anticonvulsant activities. scilit.comtci-thaijo.org

Key findings from SAR studies include:

Antihypertensive Activity: In a study of imidazole-5-carboxylic acid derivatives as angiotensin II receptor antagonists, 2D and 3D-QSAR models were developed. nih.gov The models indicated that descriptors such as the count of 5-membered chains, a specific electrotopological state index (SdsCHE-index), and the number of hydrogen bond acceptors are beneficial for activity. nih.gov

Antiviral Activity: For imidazole-coumarin conjugates designed as anti-hepatitis C virus (HCV) agents, SAR analysis showed that potency and selectivity were significantly increased by two factors: maintaining a hydrogen atom at the N(1) position of the imidazole nucleus and adding substituents like Cl, F, Br, or OMe to the coumarin (B35378) moiety. mdpi.com

Antidepressant Activity: In the development of imidazole derivatives as serotonin (B10506) receptor modulators, SAR studies have provided insights into the structural requirements for efficacy. For example, in a series of tricyclic benzoxazines, bioisosteric replacement of a metabolically unstable group with smaller heterocyclic moieties led to potent 5-HT1A/B/D receptor antagonists. nih.gov

Investigation of Enzyme Inhibition Mechanisms

Phenyl-imidazole derivatives, including structures related to O-phenyl 1H-imidazole-1-carbothioate, are known to interact with and inhibit several key enzyme systems.

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catabolizes tryptophan and is a significant therapeutic target in oncology for its role in mediating tumor immune escape. nih.govnih.gov Phenyl-imidazole derivatives have been a major focus of IDO1 inhibitor development. nih.govacs.org

4-phenyl-imidazole (4-PI) was identified as a noncompetitive inhibitor of IDO1 that binds to the heme iron at the active site. nih.gov It shows a preference for binding to the ferric (Fe3+) form of the enzyme over the ferrous (Fe2+) form, suggesting it may inhibit IDO1 by preventing its necessary reductive activation. acs.org

Systematic studies on 4-PI derivatives aimed to enhance potency by targeting interactions within the enzyme's active site. Computational docking and synthesis efforts focused on three main areas: the active site entrance, the interior of the active site, and binding to the heme iron. nih.gov This research led to the development of inhibitors approximately ten times more potent than the parent 4-PI compound. nih.gov The phenylimidazole scaffold is considered a promising starting point for developing IDO1 inhibitors due to its known binding mode and amenability to rational chemical modification. acs.org

Table 2: Phenyl-Imidazole Derivatives as IDO1 Inhibitors

Compound Inhibition Type Key Interaction Feature Relative Potency
4-phenyl-imidazole (4-PI) Noncompetitive Binds to heme iron; higher affinity for ferric (inactive) IDO1. nih.govacs.org Baseline
Optimized 4-PI Analogs Not specified Exploit interactions with C129 and S167 in the active site interior. nih.gov ~10-fold more potent than 4-PI. nih.gov
Imidazoisoindoles (e.g., NLG-919) Not specified Core coordinates to the heme iron; side chain forms hydrogen bonds. nih.gov Potent inhibitors, some in clinical development. nih.govnih.gov

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing proteins critical for the metabolism of a vast majority of drugs and other xenobiotics. portlandpress.comresearchgate.net The imidazole ring is a well-known inhibitor of CYP450 enzymes, primarily because the sp2-hybridized nitrogen atom can coordinate with the heme iron in the enzyme's active site. portlandpress.comderpharmachemica.com This interaction can lead to significant drug-drug interactions. nih.gov

Studies on various imidazole derivatives have revealed their inhibitory effects on different CYP isoforms:

Several antifungal imidazoles, such as ketoconazole, clotrimazole, and miconazole, are potent inhibitors of CYP3A4. nih.govnih.gov

A study evaluating five antifungal imidazoles found they demonstrated nonselective inhibition of P450s. nih.gov For example, sulconazole (B1214277) showed high-affinity inhibition for CYP2C9 (Ki = 0.01 µM) and CYP2C19 (Ki = 0.008 µM), while miconazole was a potent inhibitor of CYP2B6 (Ki = 0.05 µM). researchgate.netnih.gov

Ketoconazole exhibits mixed reversible inhibition of CYP3A enzymes. nih.gov

The nature of the substitution on the imidazole ring can influence the tendency for CYP inhibition. derpharmachemica.com The conformational flexibility of the P450 active site is also a key factor, allowing it to accommodate various imidazole derivatives. portlandpress.com

Table 3: Inhibition of Cytochrome P450 Isoforms by Select Imidazole Derivatives

Imidazole Derivative Target CYP Isoform Inhibition Constant (Ki) / Note
Ketoconazole CYP3A4 Strong, selective inhibitor (Ki < 1 µM). nih.govnih.gov
Clotrimazole CYP3A4 Strong inhibitor (Ki = 0.02 µM). researchgate.netnih.gov
Miconazole CYP2B6, CYP2C19, CYP3A4 Potent inhibitor (Ki = 0.05 µM, 0.05 µM, 0.03 µM, respectively). researchgate.netnih.gov
Sulconazole CYP2C9, CYP2C19 High-affinity inhibitor (Ki = 0.01 µM, 0.008 µM, respectively). researchgate.netnih.gov
Tioconazole CYP2E1, CYP3A4 Potent inhibitor (Ki = 0.4 µM, 0.02 µM, respectively). researchgate.netnih.gov

Nitric oxide (NO) is a crucial signaling molecule involved in numerous physiological processes, and its production is catalyzed by nitric oxide synthase (NOS) enzymes. Overproduction of NO can contribute to pathological conditions, making NOS inhibitors valuable therapeutic targets. nih.gov

Certain imidazole derivatives have been identified as selective inhibitors of neuronal nitric oxide synthase (nNOS). For example, N-(4-nitrophenacyl) imidazole and N-(4-nitrophenacyl)-2-methyl-imidazole were found to be selective nNOS inhibitors. nih.gov Mechanistic studies revealed that these compounds inhibit nNOS "noncompetitively" with respect to the substrate L-arginine, but "competitively" with respect to the cofactor tetrahydrobiopterin (B1682763) (BH4). nih.gov Notably, their inhibitory effect does not involve direct interaction with the heme iron of the enzyme. nih.gov

Furthermore, antimicrobial imidazoles like miconazole and econazole (B349626) can inhibit the nitric oxide dioxygenase (NOD) function of microbial flavohemoglobins, which are enzymes used by microbes to detoxify NO. nih.gov This inhibition occurs through coordination of the imidazole to the catalytic heme iron, suggesting a strategy for enhancing the efficacy of immune-system-derived NO against pathogens. nih.gov

Design of New Chemotherapeutic Agents Based on the Scaffold

The imidazole scaffold is a cornerstone in the design of new chemotherapeutic agents due to its favorable pharmacological properties and synthetic accessibility. nih.govnih.gov The design of novel agents based on the this compound scaffold can be approached through several strategies, including structural modifications to enhance potency and selectivity for a specific target.

For example, in the context of antifungal drug design targeting 14-alpha demethylase, modifications to the phenyl ring of this compound could be explored. Introducing different substituents on the phenyl ring can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved binding affinity and a better pharmacokinetic profile.

Similarly, for the development of HIV-1 integrase inhibitors, the carbothioate linker and the phenyl group offer opportunities for structural diversification. Structure-activity relationship (SAR) studies on related imidazole-based inhibitors have shown that modifications at these positions can significantly impact antiviral activity. nih.gov

Below is a hypothetical data table illustrating how SAR could be explored for a series of analogs based on the this compound scaffold, targeting a generic enzyme.

Table 1: Illustrative Structure-Activity Relationship of Hypothetical this compound Analogs

Compound ID R1 (Substitution on Phenyl Ring) R2 (Substitution on Imidazole Ring) IC50 (µM)
1 H H 10.5
2 4-Cl H 2.3
3 4-OCH3 H 8.1
4 2,4-diCl H 0.9
5 H 2-CH3 15.2

Exploration of Bioisosterism in Related Heterocyclic Systems

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry to optimize lead compounds. acs.orgnih.govnih.govcambridgemedchemconsulting.comresearchgate.net The imidazole ring itself can be considered a bioisostere of other five-membered heterocycles like pyrazole (B372694), oxazole, and thiazole.

In the context of the this compound scaffold, several bioisosteric replacements could be envisioned to modulate its biological activity and physicochemical properties.

Replacement of the Imidazole Ring: The imidazole ring could be replaced with other five-membered heterocycles such as 1,2,4-triazole, pyrazole, or oxadiazole. These replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the molecule, potentially leading to improved pharmacological profiles. For example, the replacement of a pyrazole with an imidazole has been successfully used in the development of cannabinoid receptor antagonists. acs.org

Replacement of the Carbothioate Linker: The carbothioate group (-C(=S)O-) is a key linker in the scaffold. It could be replaced by its isostere, the carbamate group (-C(=O)O-), or an amide group (-C(=O)N-). Such modifications would alter the bond angles, rotational freedom, and electronic distribution, which could in turn affect the binding affinity of the molecule to its target.

The following table provides examples of potential bioisosteric replacements for the this compound scaffold.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Moiety Bioisosteric Replacement Potential Impact
Imidazole Pyrazole, 1,2,4-Triazole, Oxazole Altered pKa, hydrogen bonding, metabolic stability
Carbothioate (-C(=S)O-) Carbamate (-C(=O)O-), Amide (-C(=O)N-) Modified bond angles, electronic distribution, polarity
Phenyl Pyridyl, Thienyl, Furanyl Changes in aromatic interactions, solubility, metabolism

Advanced Applications in Organic Synthesis and Materials Science

O-phenyl 1H-imidazole-1-carbothioate as a Synthetic Intermediate

The primary and most significant role of this compound in organic synthesis is likely as a precursor for the synthesis of its S-aryl isomer, S-phenyl 1H-imidazole-1-carbothioate, through the Newman-Kwart rearrangement. researchgate.neted.ac.uk This thermal or catalytically-driven intramolecular reaction involves the migration of the aryl group from the oxygen atom to the sulfur atom of the thiocarbamate functionality. researchgate.neted.ac.uk

The synthesis of this compound itself would likely proceed via the reaction of 1H-imidazole with phenyl chlorothioformate or through a one-pot procedure involving an appropriate amine and phenol (B47542), adapted for the thiocarbamate structure. organic-chemistry.org Once formed, the O-aryl thiocarbamate can undergo the Newman-Kwart rearrangement to yield the corresponding S-aryl thiocarbamate. This rearrangement is a powerful tool for the conversion of phenols to thiophenols, a transformation that is often challenging to achieve directly. researchgate.net

Table 1: The Newman-Kwart Rearrangement

Starting Material Reaction Product Significance
O-aryl thiocarbamateThermal or Catalytic RearrangementS-aryl thiocarbamateKey step in the conversion of phenols to thiophenols. researchgate.net

The resulting S-phenyl 1H-imidazole-1-carbothioate could then be hydrolyzed to afford the corresponding thiophenol and 1H-imidazole-1-carboxamide. The thiophenol produced is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and various functional materials.

Use as a Reagent in Complex Molecule Synthesis

The utility of this compound as a reagent in the synthesis of complex molecules is intrinsically linked to its function as a precursor in the Newman-Kwart rearrangement. researchgate.neted.ac.uk The ability to introduce a sulfur atom onto an aromatic ring, starting from a readily available phenol, is a crucial step in the construction of many complex natural products and biologically active molecules.

Thiophenols, accessed via the this compound intermediate and subsequent rearrangement and hydrolysis, are pivotal in a variety of coupling reactions, including the synthesis of aryl sulfides, which are common motifs in medicinal chemistry.

Catalyst or Ligand in Organic Transformations (e.g., transition metal catalysis)

While there are no specific reports on the use of this compound as a catalyst or ligand, its structure contains functionalities that suggest potential in this area. The imidazole (B134444) ring is a well-known N-heterocyclic carbene (NHC) precursor and a common ligand in transition metal catalysis. The sulfur atom in the thiocarbamate moiety could also coordinate to metal centers.

Recent advancements have shown that the Newman-Kwart rearrangement, traditionally requiring high temperatures, can be significantly accelerated by palladium catalysis. organic-chemistry.orgnih.gov In such a process, the O-aryl thiocarbamate substrate interacts with the palladium catalyst. It is conceivable that under certain conditions, a molecule like this compound or its derivatives could themselves act as ligands for a transition metal, potentially influencing the catalytic cycle of other transformations. However, this remains a speculative application requiring further investigation.

Development of Novel Functional Materials Incorporating the Core Structure

The imidazole and thiocarbamate moieties present in this compound offer avenues for the development of novel functional materials. Imidazole-containing polymers are known for their proton-conducting properties, making them suitable for applications in fuel cell membranes. The sulfur atom could also be leveraged to create sulfur-rich polymers with unique optical or electronic properties.

Furthermore, the S-aryl thiocarbamates produced from the Newman-Kwart rearrangement can be used to synthesize sulfur-containing polymers. ed.ac.uk The ability to precisely introduce sulfur into a polymer backbone allows for the fine-tuning of its material properties. While direct applications of this compound in materials science are not documented, its role as an intermediate for sulfur-containing building blocks highlights its indirect contribution to this field.

Future Research Directions and Open Questions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of imidazole (B134444) derivatives is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and versatile methods. nih.gov Future research on the synthesis of O-phenyl 1H-imidazole-1-carbothioate will likely focus on green chemistry principles and novel catalytic systems.

One promising avenue is the use of multicomponent reactions, which are known for their high atom economy and efficiency in generating molecular complexity in a single step. researchgate.net The development of a one-pot synthesis for this compound from simple, readily available starting materials would be a significant advancement. Furthermore, the exploration of natural organic acids as promoters under solvent-free conditions could offer an eco-friendly alternative to conventional methods. researchgate.net

The use of polymer-supported catalysts is another area ripe for exploration. These catalysts can simplify product purification, reduce waste, and often be recycled, aligning with the principles of sustainable chemistry. nih.gov Research could focus on developing a robust, reusable catalytic system for the synthesis of this compound and its derivatives.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, reduced reaction steps, diversity of derivatives.Identification of suitable starting materials and catalysts.
Green CatalysisUse of natural acids, solvent-free conditions, reduced environmental impact.Screening of various natural acids and optimization of reaction conditions.
Polymer-Supported CatalysisCatalyst reusability, simplified purification, continuous flow synthesis.Development and characterization of novel polymer-supported catalysts.

Deeper Understanding of Reactivity and Reaction Mechanisms

A thorough understanding of the reactivity of this compound is fundamental to unlocking its potential in various applications. The imidazole ring itself can undergo a range of electrophilic and nucleophilic substitution reactions. youtube.com Future mechanistic studies should aim to elucidate the electronic and steric effects of the O-phenyl carbothioate substituent on the reactivity of the imidazole core.

Kinetic studies, isotopic labeling experiments, and computational modeling can provide detailed insights into reaction pathways. For instance, understanding the mechanism of electrophilic attack on the imidazole ring will be crucial for developing selective functionalization strategies. youtube.com Similarly, investigating the nucleophilic substitution at the carbothioate moiety could open doors to the synthesis of a diverse library of new derivatives.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, in silico studies can be employed to predict a wide range of characteristics. nih.govdergipark.org.tr

Molecular docking simulations can be used to identify potential biological targets by predicting the binding affinity and mode of interaction of the compound with various proteins. frontiersin.org This can help in prioritizing experimental screening efforts. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of this compound derivatives to establish a correlation between their chemical structure and biological activity. nih.gov

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. frontiersin.org This information is invaluable for understanding its chemical behavior and for interpreting experimental data.

Computational MethodPredicted PropertiesPotential Application
Molecular DockingBinding affinity, interaction modes with biological targets.Identification of potential therapeutic targets. nih.gov
QSARCorrelation between chemical structure and biological activity.Design of more potent and selective derivatives. nih.gov
DFTElectronic structure, reactivity indices, spectroscopic properties.Understanding of reaction mechanisms and interpretation of experimental data. frontiersin.org
ADMET PredictionAbsorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Early assessment of drug-likeness and potential liabilities. researchgate.net

Exploration of Novel Biological Targets and Mechanism of Action Studies (pre-clinical)

The imidazole scaffold is a common feature in many biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. jchemrev.comresearchgate.net Pre-clinical research on this compound should, therefore, focus on a broad screening campaign to identify its potential biological targets.

Initial in vitro assays could explore its activity against a panel of enzymes, such as kinases and proteases, which are often implicated in disease pathways. For example, some imidazole derivatives have shown inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Others have been investigated as inhibitors of sirtuins, a class of enzymes involved in cellular regulation. frontiersin.orgnih.gov

Once a promising biological activity is identified, subsequent mechanism of action studies will be crucial. These studies would involve a combination of biochemical assays, cell-based experiments, and animal models to elucidate how the compound exerts its biological effect at the molecular level. nih.gov

Integration into Multicomponent Systems and Polymeric Materials

The functional groups present in this compound make it an attractive candidate for incorporation into more complex molecular systems and materials. The imidazole nitrogen atoms can act as ligands for metal coordination, opening up possibilities for the development of novel catalysts or metal-organic frameworks (MOFs).

Furthermore, the imidazole moiety can be incorporated into polymer chains to create functional materials with tailored properties. rsc.orgresearchgate.net For instance, imidazole-functionalized polymers have been used for the immobilization of catalysts and for the extraction of metal ions from aqueous solutions. rsc.org The O-phenyl carbothioate group could also be exploited for further chemical modifications, allowing for the covalent attachment of the molecule to polymer backbones or surfaces. Future research in this area could lead to the development of new materials for applications in catalysis, sensing, and environmental remediation. researchgate.net

Q & A

Q. Basic Research Focus

  • NMR/IR : Assign peaks for the thioester group (C=S stretch at ~1200–1100 cm⁻¹ in IR) and aromatic protons (δ 7.2–7.8 ppm in ¹H NMR). Compare with analogous compounds (e.g., N-acyl-1H-imidazole-1-carbothioamides) to confirm regiochemistry .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for graphical representation to resolve tautomerism or stereochemical uncertainties .

What computational strategies predict the bioactivity and binding mechanisms of this compound derivatives?

Q. Advanced Research Focus

  • Molecular docking : Employ tools like AutoDock Vina to simulate interactions with biological targets (e.g., antioxidant enzymes or bacterial RNA polymerase), guided by hydrophobic and electrostatic stabilization patterns observed in N-acyl analogs .
  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict reactivity descriptors (e.g., HOMO-LUMO gaps) and correlate with experimental antioxidant activity .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Antioxidant assays : Use DPPH radical scavenging and FRAP assays, referencing IC₅₀ values from structurally related N-acyl-1H-imidazole-1-carbothioamides (e.g., compounds 5c and 5g showed >80% scavenging at 100 µM) .
  • Antimicrobial screening : Perform broth microdilution against Gram-positive/negative strains, with MIC values compared to control antibiotics (e.g., ciprofloxacin) .

How should researchers address discrepancies in spectroscopic or crystallographic data for this compound?

Q. Advanced Research Focus

  • Data validation : Cross-reference NMR/IR with synthetic intermediates (e.g., thiocarbonyldiimidazole byproducts) and use SHELXD for phase refinement in crystallography to resolve twinning or disorder .
  • Statistical tools : Apply R-factor analysis (e.g., Rint < 0.05) and residual density maps to identify misplaced atoms in crystal structures .

What strategies improve the stability of this compound under varying experimental conditions?

Q. Basic Research Focus

  • Storage : Maintain anhydrous conditions (desiccator with silica gel) to prevent hydrolysis of the thioester group.
  • Temperature control : Avoid prolonged exposure to >40°C, as thermal decomposition is observed in related imidazole-thioesters .

How can retrosynthetic analysis guide the design of novel this compound analogs?

Q. Advanced Research Focus

  • AI-driven synthesis planning : Use databases like Reaxys or Pistachio to identify feasible routes (e.g., substituting phenylcyclopropanol with bulkier alcohols to modulate steric effects) .
  • Modular synthesis : Adapt one-step protocols from benzimidazole derivatives (e.g., prop-2-yn-1-yl carboxylates) to introduce functional groups (e.g., halogens, methoxy) .

What analytical techniques are critical for purity assessment of this compound?

Q. Basic Research Focus

  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to detect impurities (<2% area by UV at 254 nm).
  • Elemental analysis : Verify %C, %H, and %N within ±0.4% of theoretical values, as demonstrated for benzimidazole analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.